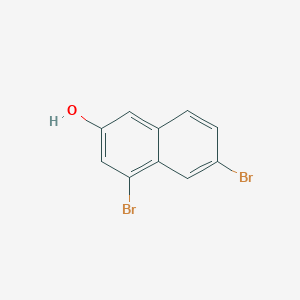

4,6-Dibromonaphthalen-2-ol

Description

Significance of Dibrominated Naphthols in Contemporary Chemical Research

Dibrominated naphthols, a specific subclass of substituted naphthols, are of particular interest to researchers. The presence and position of bromine atoms on the naphthalene (B1677914) ring can significantly influence the molecule's reactivity and properties. For instance, 1,6-dibromo-2-naphthol (B94854) is a known intermediate in the synthesis of valuable pharmaceutical agents. google.comchemicalbook.comchembk.com It can be prepared through the bromination of β-naphthol and subsequently used to produce 6-bromo-2-naphthol (B32079), a precursor to non-steroidal anti-inflammatory drugs like naproxen (B1676952) and nabumetone. google.comgpatindia.com

The strategic placement of bromine atoms can also facilitate further chemical transformations. For example, the bromine atoms can act as leaving groups or direct the regioselectivity of subsequent reactions, making dibrominated naphthols versatile intermediates in organic synthesis. researchgate.net Research into these compounds often involves exploring their potential applications in areas such as medicinal chemistry and materials science. researchgate.netnih.gov

Contextualization of 4,6-Dibromonaphthalen-2-ol within the Landscape of Halogenated Aromatic Systems

Halogenated aromatic compounds, a broad class that includes this compound, play a crucial role in modern chemistry. The introduction of halogen atoms into an aromatic system can dramatically alter its physical, chemical, and biological properties. wisdomlib.org Halogens can enhance a molecule's metabolic stability and lipophilicity, which are critical factors in drug design. wisdomlib.orgnih.gov

The specific halogen and its position on the aromatic ring are key determinants of the compound's behavior. For instance, the "halogen bond," a non-covalent interaction where a halogen atom acts as an electrophilic center, is increasingly recognized for its importance in molecular recognition and drug-target interactions. nih.govacs.org While fluorine and chlorine are the most commonly used halogens in medicinal chemistry, bromine-containing compounds like this compound also offer unique properties and potential applications. acs.orgmdpi.com The study of such compounds contributes to a deeper understanding of structure-activity relationships and informs the design of new molecules with desired functionalities. lookchem.comscience.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 102153-54-8 |

| Molecular Formula | C10H6Br2O |

| Molecular Weight | 301.96 g/mol |

| Melting Point | 134-135 °C |

| Boiling Point (Predicted) | 400.5 ± 25.0 °C |

| Density (Predicted) | 1.956 ± 0.06 g/cm³ |

| LogP | 4.197 |

This data is compiled from various chemical suppliers and databases. chembk.comfluorochem.co.ukbldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromonaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O/c11-7-2-1-6-3-8(13)5-10(12)9(6)4-7/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMIOKMACYQVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformative Chemistry of 4,6 Dibromonaphthalen 2 Ol

Chemical Transformations at the Hydroxyl Moiety

General principles of organic chemistry suggest that the phenolic hydroxyl group is a primary site for various chemical transformations. However, specific studies on 4,6-Dibromonaphthalen-2-ol are absent.

Oxidation Pathways to Naphthoquinone Derivatives

No studies were identified that describe the oxidation of this compound to its corresponding naphthoquinone derivatives. While naphthols can generally be oxidized, the specific conditions and resulting products for this particular dibrominated compound are not documented.

Reduction Reactions to Dihydrogenated Analogues

Information regarding the reduction of the naphthalene (B1677914) core of this compound to form dihydrogenated analogues is not available in the reviewed literature.

Derivatization and Functionalization of the Phenolic Group

The phenolic hydroxyl group is reactive and can typically undergo various derivatization reactions such as esterification or etherification. Reagents like acyl chlorides, anhydrides, and isocyanates are commonly used for this purpose. nih.govresearchgate.net However, there are no specific examples or research findings detailing the derivatization of the hydroxyl group in this compound.

Reactions Involving Bromine Substituents on the Naphthalene Core

The bromine atoms on the aromatic ring are expected to participate in reactions typical for aryl halides, but specific instances involving this compound have not been reported.

Nucleophilic Aromatic Substitution Reactions of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for replacing the bromine atoms, particularly if the aromatic ring is activated by electron-withdrawing groups. youtube.comnih.govmasterorganicchemistry.com The mechanism typically involves the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate, followed by the departure of the leaving group. masterorganicchemistry.com However, no published research specifically demonstrates the nucleophilic aromatic substitution of the bromine atoms on this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides. nih.govmdpi.com It is theoretically possible to functionalize the C-Br bonds of this compound using these methods. For instance, palladium-catalyzed cross-coupling reactions have been successfully applied to other bromo-naphthalene scaffolds to create diverse chemical libraries. nih.gov Nevertheless, a search of the scientific literature yielded no specific examples or studies of such reactions being performed on this compound.

Selective Hydrodebromination and Other Debromination Strategies

The selective removal of bromine atoms from polybrominated aromatic compounds is a crucial transformation in organic synthesis, allowing for the targeted synthesis of specific isomers. In the case of this compound, selective hydrodebromination would involve the removal of one bromine atom to yield either 4-bromo-naphthalen-2-ol or 6-bromo-naphthalen-2-ol. While specific studies on the selective hydrodebromination of this compound are not extensively documented in the reviewed literature, general strategies for the debromination of related dibromonaphthol isomers, particularly 1,6-dibromo-2-hydroxynaphthalene, provide valuable insights into potential methodologies.

Catalytic hydrodebromination is a prominent method for selective dehalogenation. For instance, the regioselective catalytic hydrodebromination of 1,6-dibromo-2-hydroxynaphthalene to 6-bromo-2-hydroxynaphthalene has been achieved using a tungsten carbide-based catalyst in an acidic organic solvent with molecular hydrogen or a compound that generates nascent hydrogen google.com. This process demonstrates the feasibility of selectively removing a bromine atom from a specific position on the naphthalene ring. The choice of catalyst and reaction conditions plays a pivotal role in achieving high selectivity.

Another approach involves the use of reducing agents. For example, the hydrodebromination of 1,6-dibromo-2-naphthol (B94854) has been accomplished using metallic tin in the presence of an acid orgsyn.orgyoutube.com. While this method may not always offer high regioselectivity, it represents a classic and effective means of debromination.

Other debromination strategies for brominated aromatic compounds include proto-debromination using organolithium reagents. For example, the crude product of tetrabromination of naphthalene can be treated with n-butyllithium at low temperatures to achieve regioselective proto-debromination, yielding 2,6-dibromonaphthalene (B1584627) cardiff.ac.uk. This method's applicability to this compound would depend on the relative reactivity of the C4 and C6 bromine atoms towards lithium-halogen exchange.

The following table summarizes various debromination strategies that could potentially be adapted for this compound, based on studies of related compounds.

| Method | Reagents and Conditions | Potential Products from this compound | Reference for Analogous Reactions |

|---|---|---|---|

| Catalytic Hydrodebromination | Tungsten carbide catalyst, H₂ or nascent hydrogen source, acidic organic solvent | 4-Bromo-naphthalen-2-ol or 6-Bromo-naphthalen-2-ol | google.com |

| Reduction with Metals | Tin (Sn), Acid (e.g., acetic acid) | Mixture of 4-Bromo-naphthalen-2-ol and 6-Bromo-naphthalen-2-ol | orgsyn.orgyoutube.com |

| Proto-debromination | n-Butyllithium, low temperature | 4-Bromo-naphthalen-2-ol or 6-Bromo-naphthalen-2-ol | cardiff.ac.uk |

Mechanistic Investigations of Key Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling reaction outcomes and designing novel synthetic routes. While detailed mechanistic studies specifically focused on this compound are scarce, insights can be drawn from investigations into the reactivity of substituted naphthalenes and related brominated aromatic systems.

The reactivity of the naphthalene ring system is influenced by the positions of the substituents. In this compound, the hydroxyl group at the C2 position is an activating, ortho-, para-directing group, while the bromine atoms at the C4 and C6 positions are deactivating, ortho-, para-directing groups. The interplay of these electronic effects dictates the regioselectivity of further electrophilic substitution reactions.

In the context of debromination, the mechanism of catalytic hydrodebromination often involves the oxidative addition of the carbon-bromine bond to a low-valent metal center, followed by hydrogenolysis. The selectivity of this process is influenced by steric and electronic factors. For instance, the selective debromination at the C1 position of 1,6-dibromo-2-hydroxynaphthalene suggests that the bromine at the more sterically hindered peri position is more susceptible to removal google.com. A similar analysis of the steric and electronic environment around the C4 and C6 positions in this compound would be necessary to predict the outcome of selective hydrodebromination.

The mechanism of debromination using reducing metals like tin typically proceeds through a series of single-electron transfer steps, leading to the formation of an organotin intermediate which is then protonated to yield the debrominated product orgsyn.orgyoutube.com. The relative stability of the radical anions formed upon electron transfer to the C4-Br and C6-Br bonds would likely influence the product distribution.

Mechanistic insights into the reactivity of brominated naphthols can also be gained from dearomatization reactions. For example, the electrophile-triggered dearomatization of α-bromo-β-naphthols, followed by a debromination step via an SRN1-type substitution, has been reported chinesechemsoc.org. This highlights the potential for the bromine atoms in this compound to participate in radical-nucleophilic substitution pathways under certain conditions.

Spectroscopic Characterization and Advanced Structural Elucidation of 4,6 Dibromonaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, specific ¹H and ¹³C NMR data for 4,6-Dibromonaphthalen-2-ol are not available in the public domain.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide crucial information about their relative positions on the naphthalene (B1677914) ring. Due to the bromine and hydroxyl substituents, the aromatic region would likely exhibit a complex splitting pattern. The hydroxyl proton would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Without experimental data, a predictive table of chemical shifts and coupling constants cannot be accurately constructed.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound would be expected to display ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts would be influenced by the electronegativity of the bromine and oxygen atoms. The carbons directly attached to these substituents (C-2, C-4, and C-6) would show significant shifts. Specifically, the carbon bearing the hydroxyl group (C-2) would be shifted downfield, while the carbons attached to the bromine atoms (C-4 and C-6) would also experience downfield shifts, though typically to a lesser extent than the hydroxyl-bearing carbon.

A data table for the ¹³C NMR spectrum remains speculative without experimental verification.

Advanced Two-Dimensional (2D) NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals. nih.govnih.gov COSY experiments would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic proton network. nih.gov HSQC and HMBC experiments would establish correlations between protons and their directly attached (one-bond) and long-range (two- or three-bond) carbon atoms, respectively, providing a complete and robust structural confirmation. nih.gov However, no such 2D NMR data for this compound has been reported in the available literature.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would be observed in the 1500-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations would be expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹. The C-Br stretching vibrations would appear at lower frequencies, generally below 700 cm⁻¹. While FT-IR data for the related compound 6-Bromo-2-naphthalenol is available, specific data for the 4,6-dibromo isomer is not. nih.govnist.gov

Raman Spectroscopic Characterization

Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, would be expected to produce a strong signal. Raman spectroscopy is often more sensitive to non-polar bonds, and thus the C-C and C-Br vibrations of the naphthalene core would be well-defined. As with other spectroscopic data, no specific Raman spectra for this compound are currently available in the public record, though spectra for similar compounds like 2,6-Dibromonaphthalene (B1584627) exist. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are primarily investigated through Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These methods provide information on the electronic transitions and the subsequent de-excitation pathways of the molecule.

Naphthol derivatives are known to exhibit fluorescence. For instance, 6-bromo-2-naphthol (B32079) has been studied for its room temperature phosphorescence in micellar solutions. sigmaaldrich.com The photoluminescence of this compound would be characterized by its emission spectrum, quantum yield, and fluorescence lifetime. The presence of heavy bromine atoms can influence the photophysical pathways, potentially enhancing intersystem crossing to the triplet state and leading to phosphorescence. The emission properties are also expected to be dependent on environmental factors such as solvent and pH.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the nominal mass of the compound (C₁₀H₆Br₂O). Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with contributions from the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

Common fragmentation pathways for alcohols in mass spectrometry include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgyoutube.com For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation of this compound would likely involve the initial loss of fragments such as H, CO, or Br, leading to a series of daughter ions that provide structural information.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov While a crystal structure for this compound is not available in the searched literature, analysis of a closely related compound, 1,6-Dibromonaphthalen-2-ol methanol (B129727) monosolvate, offers insights into the expected structural features. nih.gov

The determination of a crystal structure involves several key steps. nih.gov Initially, a suitable single crystal is grown. researchgate.net X-ray diffraction data are then collected using a diffractometer, typically with Mo Kα radiation. nih.govsemanticscholar.org The collected data are processed to solve the crystal structure, often using direct methods, and then refined using full-matrix least-squares techniques. semanticscholar.org

Assessment of Molecular Conformation and Planarity in the Crystal Lattice

The molecular conformation and degree of planarity of the naphthalene ring system are crucial parameters in understanding the solid-state packing and intermolecular interactions of this compound. While a specific crystal structure for this compound is not available in the reviewed literature, a detailed analysis of closely related structures, particularly that of 1,6-Dibromonaphthalen-2-ol, provides significant insights into the expected geometric parameters.

The naphthalene core, being an aromatic bicyclic system, inherently favors a planar conformation to maximize π-orbital overlap. However, substitution with bulky atoms such as bromine can introduce minor distortions from perfect planarity. In the case of brominated naphthalenes, the degree of this distortion is generally minimal.

Based on these findings for a closely related isomer, it is reasonable to infer that this compound would also adopt a largely planar conformation in its crystal lattice. The energetic preference for maintaining the aromatic system's planarity is expected to outweigh the steric strain introduced by the bromine substituents at the 4 and 6 positions.

Furthermore, the positions of the bromine atoms can influence the packing through halogen bonding and other weak interactions. The crystal structure of 1,6-Dibromonaphthalen-2-ol exhibits Br···Br contacts, which also contribute to the three-dimensional network. nih.gov

The following table summarizes the expected and observed planarity data for dibromonaphthalen-2-ol systems based on the available information for the 1,6-isomer.

| Compound | Deviation from Planarity (non-H atoms) | Key Intermolecular Interactions |

| 1,6-Dibromonaphthalen-2-ol | within 0.069 (1) Å | O—H⋯O hydrogen bonds, π–π stacking, Br···Br interactions |

| This compound | Expected to be nearly planar | Expected to include hydrogen bonding, π–π stacking, and potential halogen bonding |

Computational Chemistry and Theoretical Investigations on 4,6 Dibromonaphthalen 2 Ol

Quantum Chemical Calculations for Electronic and Geometric Structure

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for a multi-atom system like 4,6-Dibromonaphthalen-2-ol, exact solutions are not feasible. Therefore, a range of approximative methods, from highly accurate ab initio techniques to more computationally efficient Density Functional Theory (DFT) and semi-empirical methods, are employed.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.

The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional. For aromatic compounds like substituted naphthalenes, a variety of functionals are commonly used. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often preferred. A widely used functional for such systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). ahievran.edu.trresearchgate.net For investigating properties like charge transfer, long-range corrected functionals such as CAM-B3LYP can provide more accurate results. mdpi.com Other meta-hybrid GGA functionals like M06-2X have also demonstrated good performance for non-covalent interactions and thermochemistry in aromatic systems. researchgate.net The selection of an appropriate functional is a critical first step in obtaining meaningful theoretical predictions for this compound.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, provide higher accuracy but at a much greater computational expense, making them challenging for a molecule of this size. For instance, ab initio molecular orbital calculations at the HF/6-31G* level have been used to study the geometry of silanaphthalenes. researchgate.net

On the other end of the computational spectrum are semi-empirical methods. wikipedia.org These methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but employ a range of approximations and parameters derived from experimental data to simplify the calculations. acs.orgresearchgate.net This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the molecule under investigation being similar to those used in the parameterization process.

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of a quantum chemical calculation. Pople-style basis sets, such as 6-31G(d,p) and the larger 6-311G(d,p) , are commonly used for organic molecules. ahievran.edu.tr These are split-valence basis sets that also include polarization functions (d and p) to allow for more flexibility in describing the shape of the electron density. For higher accuracy, especially when dealing with anions or excited states, diffuse functions can be added (e.g., 6-311+G(d,p) ). researchgate.net Correlation-consistent basis sets, like Dunning's cc-pVDZ and cc-pVTZ , offer a systematic way to approach the complete basis set limit. ahievran.edu.tr

To validate the computational model, the theoretical results must be compared with experimental data where available. For this compound, this could involve comparing the calculated geometric parameters (bond lengths and angles) with X-ray crystallography data or matching the predicted vibrational frequencies with experimental IR and Raman spectra.

Interactive Data Table: Basis Sets in Computational Studies of Naphthalene (B1677914) Derivatives

| Basis Set | Description | Typical Application |

| 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Geometry optimizations and frequency calculations. ahievran.edu.tr |

| 6-311G(d,p) | A triple-split valence basis set with polarization functions, offering more flexibility than 6-31G(d,p). | Higher accuracy geometry and energy calculations. ahievran.edu.trresearchgate.net |

| cc-pVDZ | A correlation-consistent polarized valence double-zeta basis set. | Systematic studies of electron correlation. ahievran.edu.tr |

| cc-pVTZ | A correlation-consistent polarized valence triple-zeta basis set for higher accuracy. | High-level energy calculations and property predictions. ahievran.edu.tr |

Electronic Structure and Reactivity Analysis

Once the electronic and geometric structure is calculated, various analysis methods can be employed to understand the reactivity and electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. For 2,6-dibromonaphthalene (B1584627), the HOMO and LUMO energy levels have been determined using DFT calculations. ahievran.edu.tr A similar approach for this compound would reveal how the specific substitution pattern influences its electronic properties.

Interactive Data Table: Illustrative FMO Data for a Dibromonaphthalene Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest energy orbital containing electrons. ahievran.edu.tr |

| LUMO | -1.2 | Lowest energy orbital without electrons. ahievran.edu.tr |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO. |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the aromatic ring. The analysis provides second-order perturbation energies (E(2)) that measure the strength of these donor-acceptor interactions. nih.gov A large E(2) value indicates a strong interaction and significant intramolecular charge transfer. This analysis can help to explain the influence of the hydroxyl and bromo substituents on the electronic structure and reactivity of the naphthalene core. For example, an NBO analysis was performed on 2,6-dibromonaphthalene to investigate intramolecular interactions. ahievran.edu.tr

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule, offering a guide to its reactive behavior. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, which reveals the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netwolfram.com

In a typical MEP map, different potential values are represented by a color spectrum. Regions of negative electrostatic potential, shown in red, are characterized by an excess of electrons and are therefore favorable sites for electrophilic attack. Conversely, areas with a positive potential, colored blue, are electron-deficient and represent likely targets for nucleophiles. Green areas indicate regions of neutral or near-zero potential. wolfram.com For this compound, it can be hypothesized that the most negative potential (red) would be localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The most positive potential (blue) would likely be found on the hydrogen atom of the hydroxyl group, making it a primary site for deprotonation or hydrogen bonding interactions. The π-system of the naphthalene ring and the electron-withdrawing bromine atoms create a more complex potential landscape across the aromatic structure.

Computational approaches such as Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly used to generate these potential maps. researchgate.net

Table 1: MEP Color Coding and Chemical Reactivity

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Negative | Favorable site for electrophilic attack |

| Blue | Positive | Favorable site for nucleophilic attack |

| Green | Neutral | Low reactivity |

| Yellow | Moderately Negative | Possible site for electrophilic interaction |

| Light Blue | Moderately Positive | Possible site for nucleophilic interaction |

Simulated Spectroscopic Data and Vibrational Assignments

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. By optimizing the molecular geometry using methods like DFT, the vibrational frequencies and their corresponding intensities can be calculated. researchgate.net These simulated spectra serve as a powerful counterpart to experimental data, aiding in the precise assignment of vibrational modes to specific atomic motions within the molecule.

A complete analysis involves the calculation of the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. researchgate.net Although specific simulated spectra for this compound are not prominently available in the literature, a theoretical study would focus on identifying key vibrational signatures. These would include the characteristic stretching of the O-H bond, the C-O bond, and the C-Br bonds, as well as the various in-plane and out-of-plane bending and stretching modes of the naphthalene ring's C-H and C-C bonds.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

| ν(O-H) | Hydroxyl group stretching | 3200 - 3600 |

| ν(C-H) | Aromatic C-H stretching | 3000 - 3100 |

| ν(C=C) | Aromatic ring stretching | 1400 - 1600 |

| ν(C-O) | Carbon-Oxygen stretching | 1200 - 1300 |

| δ(O-H) | Hydroxyl group in-plane bending | 1300 - 1450 |

| ν(C-Br) | Carbon-Bromine stretching | 500 - 650 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a computational lens to view the time-dependent behavior of molecules, capturing their motion and conformational changes. nih.govnih.gov By simulating the interactions between atoms over time, MD can reveal the stable and transient conformations of a molecule, its flexibility, and its interactions with its environment, such as solvent molecules.

Table 3: Objectives of a Molecular Dynamics Simulation on this compound

| Objective | Potential Insights |

| Conformational Sampling | Identify low-energy conformers and rotational states of the -OH group. |

| Structural Stability | Assess the planarity of the naphthalene ring system. |

| Intermolecular Interactions | Analyze the formation and lifetime of hydrogen-bonded dimers. |

| Solvent Effects | Study the solvation shell structure and its impact on molecular conformation. |

Theoretical Predictions of Optical and Electronic Properties

Computational chemistry is a cornerstone for predicting the optical and electronic properties of organic molecules. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitation potential, chemical reactivity, and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies that the molecule is more easily excitable and more chemically reactive.

The search for materials with significant non-linear optical (NLO) properties is a major field of materials science, and theoretical predictions are vital for identifying promising candidates. researchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ).

The molecular structure of this compound possesses features conducive to NLO activity: an extended π-conjugated system from the naphthalene core, an electron-donating hydroxyl group, and electron-withdrawing bromine atoms. This combination of donor-acceptor functionalities across a π-bridge can lead to a large change in dipole moment upon excitation, which is a key requirement for a significant second-order NLO response (measured by the first hyperpolarizability, β). researchgate.net Quantum chemical calculations using DFT can be employed to compute these polarizability and hyperpolarizability tensors to theoretically assess the NLO potential of the molecule. researchgate.net

Table 4: Key Parameters in NLO Calculations

| Parameter | Name | Description |

| α | Linear Polarizability | The measure of a molecule's linear response to an electric field. |

| β | First Hyperpolarizability | The measure of the second-order (non-linear) response to an electric field. |

| γ | Second Hyperpolarizability | The measure of the third-order (non-linear) response to an electric field. |

Theoretical methods are widely used to predict Nuclear Magnetic Resonance (NMR) parameters, which are indispensable for molecular structure elucidation. By employing methods like the Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. liverpool.ac.uk

These predicted spectra can be compared directly with experimental results to confirm or aid in the assignment of signals. sourceforge.io For this compound, calculations would predict the chemical shifts for the non-equivalent protons and carbons of the naphthalene ring, as well as the hydroxyl proton. The predicted values would reflect the electronic environment of each nucleus, showing the deshielding effects of the electronegative bromine and oxygen atoms and the complex shielding patterns within the aromatic system. Such theoretical analysis is invaluable, especially for complex molecules where spectral interpretation can be challenging.

Table 5: Influences on Predicted ¹H and ¹³C Chemical Shifts in this compound

| Atom Position | Substituent Effect | Expected Influence on Chemical Shift |

| C2 | -OH group | Strong deshielding (¹³C), shielding/deshielding (¹H) |

| C4, C6 | -Br atoms | Strong deshielding (¹³C), deshielding (¹H) |

| C1, C3, C5, C7, C8 | Proximity to substituents | Moderate to minor shifts depending on distance and resonance effects |

| H on OH | Electronegative O | Strong deshielding, shift is solvent-dependent |

Advanced Solid State Research and Intermolecular Interactions in 4,6 Dibromonaphthalen 2 Ol Crystals

Crystal Packing Analysis and Polymorphism Studies

A full analysis of the crystal packing of 4,6-Dibromonaphthalen-2-ol would require its crystallographic information file (CIF), which is not publicly available at the time of this writing. However, based on analogous structures, it is anticipated that the molecules would arrange in a manner that maximizes attractive intermolecular interactions while minimizing steric repulsion. The planarity of the naphthalene (B1677914) ring system, coupled with the presence of both hydrogen bond donors (the hydroxyl group) and halogen bond donors (the bromine atoms), suggests a high likelihood of a densely packed structure.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic molecules. The specific polymorph obtained can be influenced by factors such as solvent of crystallization, temperature, and pressure. For this compound, different arrangements could arise from variations in the hydrogen bonding patterns or stacking motifs.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are among the strongest non-covalent interactions and play a pivotal role in the crystal engineering of organic molecules containing hydroxyl groups.

The hydroxyl group of this compound is a potent hydrogen bond donor, and the oxygen atom can also act as an acceptor. This leads to the formation of robust O-H···O hydrogen bonds. In the absence of specific data for this isomer, we can refer to related compounds like 2,4-Dibromonaphthalen-1-ol, where intermolecular O-H···O hydrogen bonds lead to the formation of polymeric chains. erciyes.edu.tr It is highly probable that this compound also forms similar chains or other hydrogen-bonded motifs, such as dimers or tetramers, which are common in substituted naphthols. The strength and geometry of these hydrogen bonds are critical in defining the primary structural motifs within the crystal.

Non-Covalent Halogen-Halogen Interactions (Br···Br Contacts)

Halogen bonds are another significant directional interaction that can influence crystal packing. These occur when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In crystals of brominated aromatic compounds, Br···Br contacts shorter than the sum of their van der Waals radii (3.70 Å) are indicative of stabilizing halogen bonding interactions. For instance, Br···Br interactions with distances of 3.480 Å and 3.786 Å have been observed in the crystal structure of 1,6-Dibromonaphthalen-2-ol methanol (B129727) monosolvate, contributing to the formation of a three-dimensional network. nih.gov Similar interactions are expected to be present in the crystal structure of this compound, likely connecting the primary hydrogen-bonded motifs into a more complex supramolecular assembly.

Aromatic π-π Stacking Interactions and Stacking Motifs

The planar naphthalene core of this compound makes it susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial for the stability of many solid-state structures. In related compounds such as 2,4-Dibromonaphthalen-1-ol and 1,6-Dibromonaphthalen-2-ol, π-π stacking interactions with centroid-centroid distances of approximately 3.7 Å have been reported to help consolidate the crystal packing. erciyes.edu.trnih.gov The stacking can occur in various motifs, such as parallel-displaced or T-shaped arrangements, depending on the electronic nature and steric hindrance of the substituents.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other strong interactions.

Synthesis and Investigation of Derivatives and Structural Analogues of 4,6 Dibromonaphthalen 2 Ol

Systematic Synthesis of Chemically Modified Naphthol Derivatives

The synthesis of specifically substituted naphthol derivatives, such as 4,6-Dibromonaphthalen-2-ol, requires careful control of regioselectivity. The direct bromination of 2-naphthol (B1666908) often leads to a mixture of products, with the kinetically favored product being 1-bromo-2-naphthol (B146047) and the thermodynamically favored product upon further reaction being 1,6-dibromo-2-naphthol (B94854). bohrium.comslideshare.net Achieving the 4,6-dibromo substitution pattern necessitates a more strategic approach, potentially involving the use of protecting groups or a multi-step synthesis.

One plausible route involves the selective bromination of a pre-functionalized 2-naphthol derivative. For instance, starting with a 2-naphthol derivative bearing a directing group at a specific position could guide the bromine atoms to the desired 4 and 6 positions. Subsequently, the removal of the directing group would yield the target compound.

Alternatively, a de novo synthesis approach, building the naphthalene (B1677914) ring system from smaller, pre-brominated precursors, offers a high degree of control over the final substitution pattern. nih.govacs.orgacs.org Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, could also be employed to introduce the bromine atoms at specific positions on a pre-existing naphthol scaffold. nsf.govnih.govnih.govorganic-chemistry.org

The synthesis of derivatives of this compound would typically proceed via reactions of the hydroxyl group or the aromatic C-Br bonds. For example, alkylation or acylation of the hydroxyl group would yield the corresponding ethers or esters. The bromine atoms, in turn, serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups, including alkyl, aryl, and amino moieties. nih.govresearchgate.net

Comparative Structural and Electronic Property Analysis of Dibromonaphthalenols and Isomers

The physical and chemical properties of dibromonaphthalenol isomers are profoundly influenced by the specific placement of the bromine and hydroxyl substituents on the naphthalene core.

Influence of Bromine Position on Molecular Geometry and Intermolecular Interactions

The positions of the bulky bromine atoms significantly impact the molecular geometry and the nature of intermolecular interactions in the solid state. X-ray crystallographic studies of related compounds, such as 1,6-dibromonaphthalen-2-ol methanol (B129727) monosolvate, reveal a planar naphthalene ring system. nih.gov In this structure, the molecules are linked by O-H···O hydrogen bonds involving the methanol solvate, forming dimer-like arrangements. Furthermore, the crystal structure is stabilized by π-π stacking interactions between the naphthalene rings and Br···Br interactions. nih.gov

For this compound, it is anticipated that similar intermolecular forces would be at play. The presence of bromine atoms can lead to halogen bonding, a non-covalent interaction that can influence the crystal packing. researchgate.net The relative positioning of the bromine atoms in different isomers will dictate the efficiency of these stacking and halogen bonding interactions, leading to variations in crystal packing, density, and melting points. Computational studies on di(bromomethyl)naphthalene isomers have shown that the relative orientation of the brominated substituents (syn or anti) significantly affects the crystal packing. researchgate.net

Table 1: Comparison of Intermolecular Interactions in Dibromonaphthalenol Isomers (Hypothetical Data)

| Isomer | Predominant Intermolecular Interactions | Expected Impact on Crystal Packing |

|---|---|---|

| 1,6-Dibromonaphthalen-2-ol | O-H···O Hydrogen Bonding, π-π Stacking, Br···Br Interactions | Dimer formation, layered structure |

| This compound | O-H···O Hydrogen Bonding, π-π Stacking, potential for different Br···Br contacts | May exhibit a more complex 3D network due to altered halogen bonding geometry |

| 1,3-Dibromonaphthalen-2-ol | Steric hindrance may disrupt efficient π-π stacking, O-H···O Hydrogen Bonding | Potentially lower packing efficiency compared to other isomers |

Impact of Hydroxyl Group Position on Reactivity and Electronic Structure

The position of the electron-donating hydroxyl group (-OH) and the electron-withdrawing bromine atoms (-Br) has a significant impact on the electronic properties and reactivity of the naphthalene ring. The hydroxyl group activates the ring towards electrophilic substitution, while the bromine atoms have a deactivating effect through induction but also a directing effect through resonance. nih.gov

The acidity of the hydroxyl group (pKa) will also be influenced by the position of the bromine atoms. The electron-withdrawing nature of bromine is expected to increase the acidity of the naphthol compared to unsubstituted 2-naphthol. DFT calculations on bromophenols have shown a correlation between the number and position of bromine substituents and the O-H bond length and acidity. nih.gov

The reactivity of the C-Br bonds in nucleophilic aromatic substitution reactions is also position-dependent. Generally, C-Br bonds at the α-positions (1, 4, 5, 8) of the naphthalene ring are more reactive than those at the β-positions (2, 3, 6, 7). Therefore, in this compound, the bromine at the 4-position would be expected to be more susceptible to nucleophilic attack than the bromine at the 6-position under certain conditions.

Table 2: Predicted Reactivity and Electronic Properties of Dibromonaphthalenol Isomers

| Isomer | Predicted pKa | Relative Reactivity of C-Br Bonds in Nucleophilic Substitution | Key Electronic Features |

|---|---|---|---|

| 1,6-Dibromonaphthalen-2-ol | Lower than 2-naphthol | C1-Br more reactive than C6-Br | Strong activation at C3 by -OH |

| This compound | Lower than 2-naphthol | C4-Br more reactive than C6-Br | Strong activation at C1 and C3 by -OH |

| 1,3-Dibromonaphthalen-2-ol | Lower than 2-naphthol | C1-Br and C3-Br reactivity influenced by steric hindrance | -OH activation competes with steric hindrance from adjacent Br |

Functionalization Strategies for the Naphthalene Core

The dibromonaphthol scaffold offers multiple sites for functionalization, making it a versatile platform for creating a diverse library of derivatives. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or triflates. The triflate group, in particular, is an excellent leaving group for cross-coupling reactions.

The carbon-bromine bonds are prime targets for palladium-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.org These reactions allow for the introduction of a wide array of substituents, including:

Aryl and heteroaryl groups via Suzuki and Stille couplings.

Alkynyl groups via Sonogashira coupling. nih.gov

Amino and amido groups via Buchwald-Hartwig amination.

The differential reactivity of the C-Br bonds at the 4- and 6-positions could potentially allow for selective, stepwise functionalization. By carefully choosing the reaction conditions (catalyst, ligand, temperature), it may be possible to react one bromine atom while leaving the other intact for a subsequent transformation. This would enable the synthesis of unsymmetrically disubstituted naphthalenes.

Furthermore, the naphthalene ring itself can undergo further electrophilic substitution, although the presence of two deactivating bromine atoms would require harsher reaction conditions. The regioselectivity of such reactions would be directed by the powerful activating effect of the hydroxyl group.

Development of Advanced Molecular Architectures Based on the Dibromonaphthol Scaffold

The ability to introduce diverse functionalities onto the this compound scaffold opens up possibilities for the construction of advanced molecular architectures with tailored properties.

The planar and rigid nature of the naphthalene core makes it an attractive building block for supramolecular chemistry and materials science. Functionalized derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as liquid crystals or organic nanotubes. The introduction of specific recognition motifs could lead to the development of chemosensors for ions or small molecules.

Furthermore, the incorporation of the dibromonaphthol scaffold into larger, complex molecules could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov The ability to tune the electronic properties through functionalization is key to optimizing the performance of these materials. The synthesis of naphthalene derivatives for use in two-component heterojunction-based ambipolar field-effect transistors has been reported, highlighting the potential of functionalized naphthalenes in this field. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-2-naphthol |

| 1,6-dibromo-2-naphthol |

| 2-naphthol |

| 1,3-Dibromonaphthalen-2-ol |

| di(bromomethyl)naphthalene |

| 2-aminonaphthalene |

| 1,4-dibromonaphthalene |

| 1,5-dibromonaphthalene |

| 1,4,6-tribromonaphthalene |

| 1,2,4,6-tetrabromonaphthalene |

| 1,3,5,7-tetrabromonaphthalene |

| 2,6-dibromonaphthalene (B1584627) |

| 6-bromo-2-naphthol (B32079) |

| 1,6-dibromo-2-hydroxynaphthalene |

| 6-bromo-2-methoxynaphthalene |

| 4-(6-methoxy-2-naphthyl)-2-butanone |

| 2-(6-methoxy-2-naphthyl)-propionic acid |

| 1,1'-binaphthyl |

| 2,2'-dimethyl-1,1'-binaphthalene |

| 1,1′-bi-2-naphthol (BINOL) |

| 2,6-di(1H-inden-2-yl)naphthalene |

| 2,6-di((E)-styryl)naphthalene |

| 2,6-bis(phenylethynyl)naphthalene |

| 1-naphthalenesulfonic acid |

| 2-naphthalenesulfonic acid |

| 1,8-dimethylnaphthalene |

| 1,8-bis(bromomethyl)naphthalene |

| 3,6-dinitroquinolone |

| 8-unsubstituted 3,6-dinitiroquinolone |

| 2,6-di(anthracen-2-yl)naphthalene |

| 2,6-bis(4-methoxyphenyl)naphthalene |

Applications of 4,6 Dibromonaphthalen 2 Ol in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Organic Synthesis

The strategic placement of two bromine atoms and a hydroxyl group on the naphthalene (B1677914) core endows 4,6-Dibromonaphthalen-2-ol with multiple reactive centers. The bromine atoms are amenable to various cross-coupling reactions, while the hydroxyl group can be readily converted into other functional groups or used as a directing group in electrophilic aromatic substitution.

Precursor for Diverse Naphthalene-Based Scaffolds

Intermediate in the Synthesis of Pharmaceutical Precursors

The synthesis of pharmaceutical agents often involves the use of highly functionalized aromatic intermediates. Notably, related brominated naphthol derivatives, such as 6-bromo-2-naphthol (B32079), are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952) and Nabumetone google.com. This typically involves the methylation of the hydroxyl group followed by further transformations of the bromo group.

Although there is a clear precedent for the use of bromonaphthols in pharmaceutical synthesis, specific and detailed research outlining the application of this compound as an intermediate in the synthesis of pharmaceutical precursors is not widely available in the scientific literature. Its potential in this area remains a subject for future investigation, where the additional bromine atom could be utilized to introduce further molecular complexity or to fine-tune the biological activity of a target molecule.

Development of Organic Electronic Materials

Naphthalene and its derivatives are a significant class of organic semiconductors due to their rigid, planar structure and tunable electronic properties nih.govresearchgate.netoled-intermediates.com. These characteristics are essential for efficient charge transport and light emission in organic electronic devices. Brominated naphthalenes are particularly useful as they serve as versatile building blocks for the synthesis of more complex conjugated systems through cross-coupling reactions nih.gov.

Components for Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) rely on the light-harvesting and charge-transporting properties of organic semiconductor materials. Naphthalene-based polymers and small molecules have been explored for these applications. However, a review of the current scientific literature does not reveal specific studies or detailed research findings where this compound has been explicitly used as a building block for donor or acceptor materials in organic photovoltaic devices.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The performance of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular structure and solid-state packing of the organic semiconductors used . Naphthalene derivatives are frequently incorporated into the design of materials for these devices to enhance their electronic properties and stability nih.govmdpi.com. For instance, 2,6-dibromonaphthalene (B1584627) is a common starting material for synthesizing active materials for OFETs nih.gov.

Despite the general utility of brominated naphthalenes in this field, there is a notable lack of specific research articles or patents detailing the synthesis and application of this compound as a direct precursor for materials used in OLEDs or OFETs. Its potential as a building block in this context is yet to be explored and documented in peer-reviewed literature.

Future Research Directions and Emerging Methodologies for 4,6 Dibromonaphthalen 2 Ol

Development of Green and Sustainable Synthetic Routes

Traditional methods for the synthesis of brominated naphthols often involve elemental bromine and chlorinated solvents, which pose significant environmental and safety concerns. Future research must prioritize the development of green and sustainable synthetic protocols for 4,6-Dibromonaphthalen-2-ol and its derivatives.

Emerging methodologies in green chemistry offer promising alternatives. For instance, solvent-free "grinding" or mechanochemical methods have proven effective for synthesizing various naphthol derivatives, such as azo dyes and amidoalkyl naphthols, offering high yields, short reaction times, and simple work-ups semanticscholar.org. Another avenue involves the use of solid-supported catalysts, such as montmorillonite (B579905) clay or nano-particle-based reagents, which can enhance regioselectivity in bromination reactions and are often reusable, minimizing waste cardiff.ac.ukresearchgate.net. The use of less hazardous brominating agents in combination with eco-friendly solvents like water or biorenewable solvents could drastically reduce the environmental footprint of the synthesis.

In Silico Screening and Rational Design of Novel Derivatives

Computational chemistry provides powerful tools for the rational design and virtual screening of novel derivatives of this compound before their physical synthesis. These in silico methods can predict the properties of molecules, saving significant time and resources.

Molecular docking studies can be employed to screen libraries of virtual derivatives against biological targets. This approach has been successfully used for other naphthol skeletons to identify potential anticancer agents and enzyme inhibitors bohrium.comekb.eg. For this compound, derivatives could be designed and docked against specific enzymes or receptors implicated in diseases, with the bromine and hydroxyl groups serving as key points for interaction or further functionalization.

Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are invaluable for predicting the electronic and photophysical properties of new molecules rsc.orgresearchgate.net. This is crucial for designing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) rsc.org. By computationally modeling how different substituents, attached at the bromine positions, affect the HOMO/LUMO energy levels and absorption/emission spectra, researchers can prioritize the synthesis of the most promising candidates for specific applications acs.org. A recently developed Raman-based in silico screening method has also shown promise in identifying naphthalene (B1677914) diimide derivatives with high charge-carrier mobilities nih.gov.

Advanced Characterization Techniques for Dynamic Processes and Transient States

To fully understand and optimize the functionality of new materials derived from this compound, it is essential to study their behavior on ultrafast timescales. Advanced spectroscopic techniques are critical for probing the dynamic processes and transient states that govern their photophysical and electronic properties.

Femtosecond Transient Absorption Spectroscopy (fs-TA) is a powerful technique for this purpose. It uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the evolution of the excited states with femtosecond resolution nd.eduipcms.fr. This allows for the direct observation of processes like intramolecular charge transfer, intersystem crossing, and other non-radiative decay pathways that are crucial for applications in photocatalysis and optoelectronics acs.orgmdpi.com. For derivatives of this compound designed as photosensitizers or OLED emitters, fs-TA can provide invaluable data on excited-state lifetimes and efficiencies mdpi.com.

Time-resolved photoluminescence spectroscopy can complement these studies by tracking the decay of fluorescent or phosphorescent states. Time-resolved studies on the dissociation of bromonaphthalene ions have already provided fundamental insights into their excited-state reactivity acs.org. Applying these advanced techniques to novel materials based on the dibromonaphthol core will be key to establishing clear structure-property relationships and enabling rational optimization.

Design and Synthesis of Multifunctional Materials Based on the Dibromonaphthol Core

The this compound scaffold is an ideal building block for a wide range of multifunctional materials. The two bromine atoms are excellent handles for modern cross-coupling reactions like the Suzuki and Sonogashira reactions, allowing for the construction of extended π-conjugated systems nih.gov. The hydroxyl group can be easily modified to tune solubility or to introduce other functional moieties.

This synthetic versatility enables access to several classes of advanced materials:

Organic Semiconductors: By coupling aromatic or heteroaromatic units to the dibromo-core, novel n-type or p-type semiconductors can be developed for use in OFETs. The naphthalene core is a well-established component in organic electronics, and functionalization allows for the fine-tuning of energy levels and charge mobility gatech.edunih.govnih.govresearchgate.net.

Liquid Crystals: The rigid naphthalene core is a common mesogen in liquid crystal design. By attaching flexible aliphatic or semifluorinated chains to the hydroxyl group and/or replacing the bromine atoms, it is possible to design novel bent-core or calamitic liquid crystals with unique phase behaviors oup.comresearchgate.netoup.com.

Fluorescent Probes: Naphthalene derivatives are known for their unique photophysical properties, including high quantum yields and photostability, making them excellent candidates for fluorescent sensors nih.gov. Functionalization of the this compound core could lead to probes that are highly selective for specific ions, molecules, or environmental conditions.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The successful development of advanced materials from this compound hinges on a deeply integrated, interdisciplinary approach. This research lies at the nexus of synthetic organic chemistry, computational modeling, photophysics, and materials engineering.

The workflow begins with rational design , where computational chemists predict the properties of hypothetical derivatives to identify promising targets rsc.orgijpsjournal.com. This is followed by synthetic execution , where organic chemists develop efficient and sustainable routes to create these target molecules nih.gov. Once synthesized, a collaborative effort between chemists and physicists is required for advanced characterization . This involves not only standard spectroscopic methods but also specialized techniques like transient absorption spectroscopy to understand dynamic behavior and X-ray diffraction to study solid-state packing and morphology tandfonline.com.

Finally, materials scientists and engineers fabricate and test devices, such as OFETs or OLEDs, using the newly synthesized compounds acs.org. The performance of these devices provides crucial feedback that informs the next cycle of molecular design and synthesis. This iterative "design-synthesis-characterization-application" loop is the engine of innovation in modern materials science and will be essential for transforming the potential of the this compound core into tangible technological advancements.

Q & A

Q. What are the optimal synthetic conditions for obtaining 4,6-Dibromonaphthalen-2-ol with high purity?

Answer: High-purity this compound (95% purity) can be synthesized via bromination of naphthalen-2-ol derivatives under controlled conditions. A common approach involves dissolving precursors in a 50% methanol-hexanes mixture and allowing slow solvent evaporation over weeks to yield crystals . Purification via recrystallization in methanol is critical to avoid decomposition, as observed in similar dibromonaphthol derivatives .

Q. How is the crystal structure of this compound determined experimentally?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds (e.g., 1,6-Dibromonaphthalen-2-ol), data collection uses a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL97 yields R factors <0.036, ensuring precision in bond lengths (e.g., Br⋯Br interactions at 3.48–3.79 Å) and hydrogen-bond geometries (O–H⋯O = 0.84 Å) .

Advanced Research Questions

Q. How do intermolecular interactions govern the solid-state packing of this compound?

Answer: The crystal lattice is stabilized by:

- O–H⋯O hydrogen bonds (2.65–2.78 Å) between methanol solvate molecules and hydroxyl groups, forming dimer-like motifs.

- Br⋯Br halogen interactions (3.48–3.79 Å), consistent with Type I and II geometries.

- π-π stacking between naphthol rings (centroid distance = 3.68 Å), contributing to 3D network stability .

These interactions are critical for designing co-crystals or tuning material properties.

Q. How can researchers resolve contradictions in crystallographic data, such as residual electron density or disorder?

Answer: Residual density peaks (e.g., 1.31 eÅ⁻³ near C10 in similar structures) may arise from unresolved disorder or thermal motion. Strategies include:

- Constrained H-atom refinement (riding models for OH and CH groups).

- Multi-scan absorption corrections (SADABS) to mitigate data collection artifacts.

- Validation metrics : Ensure data-to-parameter ratios >19.5 and Rint <0.057 to minimize systematic errors .

Q. What methodological approaches are recommended for studying this compound’s reactivity in peroxidase-catalyzed systems?

Answer:

- Kinetic assays : Monitor oxidation rates via UV-Vis spectroscopy, leveraging the compound’s role as a peroxidase enhancer .

- Electrochemical analysis : Cyclic voltammetry to probe redox potentials of brominated naphthols.

- Computational modeling : DFT calculations to map electron density distributions and predict reactive sites (e.g., hydroxyl and bromine groups) .

Q. How can spectroscopic methods differentiate positional isomers (e.g., 4,6- vs. 1,6-Dibromonaphthalen-2-ol)?

Answer:

- <sup>1</sup>H NMR : Distinct aromatic splitting patterns (e.g., para-substituted vs. ortho-substituted bromines).

- IR spectroscopy : O–H stretching frequencies shift based on hydrogen-bond strength (e.g., 3200–3600 cm⁻¹).

- Mass spectrometry : Isotopic patterns for Br2 clusters (e.g., M+2 and M+4 peaks) confirm bromine positions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.